(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

Catalog No.
S1911232
CAS No.
394248-45-4
M.F
C46H48O2P2
M. Wt
694.8 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dime...

CAS Number

394248-45-4

Product Name

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl

IUPAC Name

[2-[2-bis(3,5-dimethylphenyl)phosphanyl-6-methoxyphenyl]-3-methoxyphenyl]-bis(3,5-dimethylphenyl)phosphane

Molecular Formula

C46H48O2P2

Molecular Weight

694.8 g/mol

InChI

InChI=1S/C46H48O2P2/c1-29-17-30(2)22-37(21-29)49(38-23-31(3)18-32(4)24-38)43-15-11-13-41(47-9)45(43)46-42(48-10)14-12-16-44(46)50(39-25-33(5)19-34(6)26-39)40-27-35(7)20-36(8)28-40/h11-28H,1-10H3

InChI Key

IMUHNRWTDUVXOU-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C

Canonical SMILES

CC1=CC(=CC(=C1)P(C2=CC=CC(=C2C3=C(C=CC=C3P(C4=CC(=CC(=C4)C)C)C5=CC(=CC(=C5)C)C)OC)OC)C6=CC(=CC(=C6)C)C)C

Mechanism of Action

BINAP functions by coordinating with a metal center in a catalyst complex. The biaryl backbone and the two phosphine groups on the molecule create a pocket around the metal center. This pocket has a specific chirality due to the arrangement of the substituents on the BINAP molecule. When a substrate molecule approaches the catalyst complex, it interacts with the pocket in a stereoselective manner. This interaction favors the formation of one enantiomer of the product over the other. ()

Applications in Organic Synthesis

BINAP has been extensively employed in a wide range of asymmetric catalytic reactions. Some notable examples include:

  • Hydrogenation of unsaturated ketones: BINAP-based catalysts can selectively hydrogenate one of the double bonds in a ketone molecule, leading to a chiral alcohol. ()
  • Hydroboration of alkenes: Similar to hydrogenation, BINAP catalysts can achieve enantioselective hydroboration of alkenes, introducing a chiral boron group into the molecule. ()
  • Allylic alkylation: This reaction involves the formation of a carbon-carbon bond between an allyl group and another alkyl fragment. BINAP catalysts can control the stereochemistry of this bond formation. ()

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl is a chiral bidentate ligand characterized by its unique structural features. Its molecular formula is C46H48O2P2, indicating the presence of two phosphorus atoms and two methoxy groups attached to a biphenyl core. The compound exhibits significant steric hindrance due to the bulky 3,5-xylyl groups, which enhances its effectiveness in catalysis and coordination chemistry. The compound's chirality is essential for its application in asymmetric synthesis and catalysis .

This compound primarily participates in coordination reactions with transition metals, forming stable metal-ligand complexes. It can facilitate various catalytic processes, including:

  • Hydrogenation Reactions: The ligand can enhance the selectivity and efficiency of hydrogenation reactions by stabilizing metal catalysts.
  • Cross-Coupling Reactions: It is effective in palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions, where it promotes the formation of carbon-carbon bonds.
  • Asymmetric Synthesis: The chiral nature of the ligand allows for the induction of chirality in products during catalytic processes.

The specific reaction mechanisms often involve the formation of a metal-ligand complex that activates substrates for transformation.

The synthesis of (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl involves several steps:

  • Preparation of Phosphine Precursors: Starting materials such as 3,5-dimethylphenol are reacted with phosphorus trichloride to form phosphines.
  • Formation of Biphenyl Core: A biphenyl derivative is synthesized through coupling reactions involving aryl halides.
  • Chiral Resolution: The final product can be obtained through chiral resolution techniques or asymmetric synthesis methods to ensure the desired stereochemistry.

These methods highlight the complexity and precision required in synthesizing such specialized ligands.

(S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl finds applications in various fields:

  • Catalysis: It serves as a ligand in asymmetric catalysis for organic transformations.
  • Material Science: Its properties may be exploited in the development of new materials with specific electronic or optical characteristics.
  • Pharmaceutical Chemistry: Potential use in drug synthesis where chirality is crucial for biological activity.

Interaction studies primarily focus on how this compound interacts with transition metals. The binding affinity and selectivity towards different metals (e.g., palladium or platinum) can significantly influence catalytic performance. Data from these studies help optimize conditions for various reactions and improve yields in synthetic applications.

Several compounds share structural similarities with (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
(R)-(+)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenylSimilar biphenyl core with different chiralityOpposite enantiomer used for different stereochemical outcomes
2,2'-Bis[di(phenyl)phosphino]-1,1'-biphenylBiphenyl core without methoxy groupsLess sterically hindered; used in different catalytic systems
2-(diphenylphosphino)-6-methoxyphenolContains a phenolic group instead of biphenylExhibits different reactivity patterns due to functional group differences

These comparisons highlight the unique steric and electronic properties conferred by the methoxy and 3,5-xylyl substituents in (S)-(-)-2,2'-Bis[di(3,5-xylyl)phosphino]-6,6'-dimethoxy-1,1'-biphenyl that enhance its utility as a ligand in catalysis and other chemical applications.

XLogP3

11.8

Wikipedia

AGN-PC-004SVW

Dates

Modify: 2023-08-16

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